molecular formula C8H6BrN3S B1303278 4-(3-Bromo-2-thienyl)-2-pyrimidinamine CAS No. 886360-54-9

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Cat. No. B1303278
CAS RN: 886360-54-9
M. Wt: 256.12 g/mol
InChI Key: WQDYKJLLDIMPHU-UHFFFAOYSA-N
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Description

The compound 4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery. The bromine atom at the 3-position on the thienyl ring and the aminopyrimidine moiety at the 4-position make it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves regioselective bromination, which in the case of thieno[2,3-b]pyridine, preferentially occurs at the 4-position with high isolated yields. This regioselectivity is crucial for the subsequent cross-coupling reactions that yield various drug discovery candidates . Additionally, multi-step synthetic procedures involving cyclization, chlorination, and nucleophilic substitution reactions have been reported for the synthesis of complex thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized by various techniques, including NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray single-crystal diffraction. These compounds often exhibit planar conformations, which are important for their potential biological activities .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions, including halogenation, which can introduce functional groups such as bromine into the molecule. These halogenated intermediates are valuable for further functionalization through cross-coupling reactions . The presence of bromine, in particular, allows for the use of these compounds in Suzuki and other palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine core and the nature of the substituents affect the compound's crystallinity, melting point, and solubility. The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and stability . The intramolecular and intermolecular hydrogen bonding patterns observed in the crystal structures of these compounds can further influence their physical properties and their interactions with biological targets .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(3-Bromo-2-thienyl)-2-pyrimidinamine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. This includes the creation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidines, indicating its versatility in organic synthesis (Danswan, Kennewell, & Tully, 1989).

Halogenation of Thienopyridines

Research has been conducted on the direct halogenation of thieno[2,3-b]pyridine, including the conversion into its 3-chloro, 3-bromo, and 3-iodo derivatives. This process showcases the reactivity of thieno[2,3-b]pyridine derivatives in different chemical environments, which is significant for various synthetic applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Synthesis of Polyfunctional Derivatives

In another study, the bromination of 4-chloro and 4-methoxythieno[2,3-d]pyrimidines was investigated, contributing to the understanding of the synthesis of polyfunctional derivatives of thieno[2,3-d]pyrimidines. This research helps in expanding the knowledge of chemical modifications possible with thienopyrimidines (Kaplina, Grinev, Bogdanova, Alekseeva, Pushkina, Fomina, & Shvedov, 1987).

Antimicrobial Activities

Some derivatives of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine have been tested for their antimicrobial activities. For example, a study synthesized 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and tested them for antimicrobial properties, highlighting the potential medicinal applications of these compounds (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).

Spectral-Luminescent Studies for Biomolecules Detection

In the realm of biochemistry, novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryls were synthesized and their spectral-luminescent properties were studied. This research is relevant for the development of RNA-specific fluorescent probes, which are important tools in molecular biology and diagnostics (Balanda, Volkova, Kovalska, Losytskyy, Tokar, Prokopets, & Yarmoluk, 2007).

Antiproliferative Activity Against Cancer

A study investigated the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against breast cancer cells, showing that these compounds can induce cell cycle arrest. This research contributes to the understanding of potential therapeutic applications of thieno[3,2-d]pyrimidines in cancer treatment (Ross, Temburnikar, Wilson, & Seley‐Radtke, 2015).

properties

IUPAC Name

4-(3-bromothiophen-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDYKJLLDIMPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377160
Record name 4-(3-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

CAS RN

886360-54-9
Record name 4-(3-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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